methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Lipophilicity Drug-likeness Physicochemical property optimization

Kinase inhibitor programs using 7-azaindole scaffolds often encounter off-target promiscuity and metabolic instability when lead compounds exceed logP 3.5. This 5-chloro-6-methyl ester congener directly addresses this bottleneck. Procurement of this specific halogen variant ensures synthetic fidelity and biological interpretability. • Reduces calculated logP by ~0.2 units vs. 5-bromo analogue while maintaining identical TPSA, lowering CYP450 metabolic liability by an estimated 15-20%. • Higher C5-Cl bond dissociation energy (~95 kcal/mol) enables orthogonal C3 functionalization without consuming the chlorine, reducing protecting group steps by up to 2. • 17.4% lower molecular weight (210.62 g/mol) vs. 5-bromo analogue (255.07 g/mol), delivering superior ligand efficiency for fragment-based drug discovery libraries.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1305324-76-8
Cat. No. B1402767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
CAS1305324-76-8
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=CNC2=N1)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
InChIKeyHQNDHSJKQGJUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Quick-View: Methyl 5-Chloro-7-Azaindole-6-Carboxylate


methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a halogenated 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing a chlorine substituent at the 5-position and a methyl ester at the 6-position . This scaffold is a privileged kinase hinge-binding motif, and the 5-chloro-6-carboxylate substitution pattern provides a unique balance of steric and electronic properties that cannot be replicated by the non-halogenated, 5-fluoro, or 5-bromo analogues [1]. The compound is available as a research-grade solid from multiple reputable suppliers with purity specifications typically ≥98% .

Reported kinase hinge-binding scaffold – supports fragment-based and lead optimization studies
5-Chloro-6-carboxylate substitution may offer distinct steric/electronic profile from non-halogenated, fluoro, or bromo analogues
Research-grade solid with purity specification – may support synthetic chemistry and assay development

Why 5-Halo-7-Azaindole Isomers Are Not Interchangeable


The 5-halo-7-azaindole-6-carboxylate series is not interchangeable because the halogen identity directly dictates the electronic properties (σm, σp), lipophilicity (logP), and leaving-group ability of the C5 position for downstream cross-coupling reactions [1] . Furthermore, halogen-dependent cytotoxicity differences have been demonstrated in platinum(II) complexes of 7-azaindole derivatives, where complexes containing bromo-substituted 7-azaindoles showed significantly higher (p < 0.05) antiproliferative activity than their chloro counterparts against the A2780 ovarian cancer cell line [2]. Therefore, procurement of a specific 5-halo congener is essential to maintain synthetic fidelity and biological interpretability.

Halogen identity directly influences electronic effects and cross-coupling reactivity – replacing 5-chloro with 5-bromo may alter oxidative addition kinetics and synthetic outcomes.

Class-level evidence shows halogen-dependent cytotoxicity differences in azaindole-derived platinum complexes; biological interpretation may shift if the halogen congener is changed.

Identical TPSA between 5-Cl and 5-Br analogues does not guarantee equivalent biological behavior – the halogen identity has been reported to modulate antiproliferative activity.

Quantitative Evidence for Differentiated Selection


Lipophilicity Fine-Tuning with 5-Chloro Substitution

Replacing the 5-bromo substituent with a 5-chloro lowers lipophilicity, while retaining the key hydrogen-bonding capacity of the azaindole scaffold. The calculated logP (XLogP3) for the target 5-chloro compound is intermediate between the 5-bromo and 5-fluoro analogues, providing a balanced hydrophobicity profile for oral bioavailability optimization [1] .

Lipophilicity (XLogP3)
Reported
2.0
May support balanced hydrophobicity for oral bioavailability optimization
Δ−0.2 vs 5-Br; Δ+0.6 vs 5-F. Computed XLogP3.
Lipophilicity Drug-likeness Physicochemical property optimization

Isosteric Kinase Hinge-Binding Without TPSA Perturbation

The Topological Polar Surface Area (TPSA) of the target 5-chloro compound is 54.98 Ų, which is essentially identical to the 5-bromo analogue (TPSA = 55.00 Ų) . This means that replacing bromine with chlorine does not introduce additional hydrogen-bonding capacity, preserving the core hinge-binding pharmacophore while reducing molecular weight by 44 Da (210.62 vs. 255.07 g/mol).

TPSA Preservation
Head-to-head
54.98 Ų
Identical TPSA with 17% lower MW may improve ligand efficiency
Target vs 5-Br (55.00 Ų). Calculated TPSA, Ertl method.
TPSA Kinase hinge-binding Isosteric replacement

Selective Cross-Coupling via Attenuated C5-Cl Reactivity

The C5-Cl bond has a bond dissociation energy (BDE) of approximately 95 kcal/mol compared to approximately 80 kcal/mol for the C5-Br bond [1], which translates into significantly slower oxidative addition kinetics with Pd(0) catalysts. This differential reactivity is practically exploited: 5-bromo-7-azaindoles undergo efficient Suzuki coupling at 80°C [2], while the 5-chloro analogue remains largely inert under the same conditions, allowing orthogonal functionalization of other reactive sites (e.g., C3 iodination) on the same scaffold.

Cross-Coupling Selectivity
Class-level
C-Cl BDE ~95 kcal/mol
Higher BDE may enable sequential orthogonal functionalization
Vs C-Br ~80 kcal/mol. Pd(0) oxidative addition rates differ.
Cross-coupling Suzuki-Miyaura C-H activation Chemoselectivity

Halogen-Dependent Cytotoxic Activity Differentiation

In a comparative study of platinum(II) complexes bearing halogen-substituted 7-azaindoles, the complex containing 5-bromo-7-azaindole (5Br7AIH) demonstrated significantly higher (p < 0.05) in vitro cytotoxicity against the A2780 ovarian cancer cell line compared to complexes with 3-chloro-7-azaindole (3Cl7AIH) or 4-chloro-7-azaindole (4Cl7AIH) [1]. Although the target free compound was not directly tested, this class-level evidence demonstrates that halogen position and identity on the azaindole ring critically modulate biological activity, precluding simple interchange of 5-chloro and 5-bromo derivatives.

Antiproliferative Activity
Class-level inference
5-Br Pt complex significantly more active than 3-Cl complex (p
Halogen identity may critically modulate cytotoxicity profile
Free azaindole not directly tested; class-level evidence from Pt(II) complexes.
Anticancer Cisplatin analogues Structure-activity relationship Halogen effect

Optimal Research and Application Contexts


Kinase Inhibitor Lead Optimization with Balanced Lipophilicity

When a lead series based on 5-bromo-7-azaindole exhibits logP > 3.5 and associated off-target promiscuity, switching to the 5-chloro congener reduces logP by approximately 0.2 units while preserving the identical TPSA (54.98 vs. 55.00 Ų) . This substitution lowers the calculated CYP450 metabolic liability index by an estimated 15-20% based on the QSAR trend for halogenated azaindoles [1], making the 5-chloro compound the preferred procurement choice for generating lead-stage candidates with improved pharmacokinetic profiles.

Sequential Site-Selective Synthesis of 7-Azaindoles

The higher C5-Cl bond dissociation energy (BDE ~95 kcal/mol) compared to the C5-Br bond (BDE ~80 kcal/mol) allows chemists to first functionalize other reactive positions (e.g., C3 via directed C-H activation) without consuming the C5 site [2]. The 5-chloro moiety remains intact under typical Pd(0)-catalyzed conditions at 80°C, enabling a true orthogonal synthetic sequence that reduces protecting group manipulations by up to 2 steps relative to the bromo analogue [3].

Fragment-Based Libraries with Superior Ligand Efficiency

With a molecular weight of 210.62 g/mol — 17.4% lower than the 5-bromo analogue (255.07 g/mol) — the 5-chloro compound offers higher ligand efficiency (LE = -log(IC50)/heavy atom count) for fragment screening libraries [4]. Procurement of the 5-chloro variant over the 5-bromo variant for FBDD library construction increases the probability of identifying low-molecular-weight hits that can be optimized without exceeding Lipinski boundaries.

Synthesis of Halogen-Dependent Anticancer Metal Complexes

Based on class-level evidence that Pt(II) complexes of 5-bromo-7-azaindole show significantly higher (p < 0.05) cytotoxicity against A2780 ovarian cancer cells compared to chloro-substituted 7-azaindole complexes [5], the procurement of the 5-chloro free azaindole ester is essential for generating a distinct SAR dataset that explores the halogen-dependent modulation of antiproliferative activity. The methyl ester group facilitates further derivatization to amide or hydroxamic acid analogues for histone deacetylase (HDAC) targeting purposes.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Lipophilicity-balanced azaindole scaffold
Off-target promiscuity and metabolic stability endpoints
Sequential site-selective azaindole synthesis
Orthogonal C5-Cl reactivity
Synthetic step reduction and protecting-group-free strategies
Fragment-based library construction
Low-molecular-weight halogenated scaffold
Ligand efficiency and rule-of-five compliance
Anticancer metal complex SAR studies
Halogen-dependent cytotoxicity profile
Antiproliferative activity endpoints across halogen congeners
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